molecular formula C25H22N2O5S2 B12014904 Methyl 2-(4-(methoxycarbonyl)benzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 612079-93-3

Methyl 2-(4-(methoxycarbonyl)benzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12014904
CAS No.: 612079-93-3
M. Wt: 494.6 g/mol
InChI Key: PUJIJOWBYWBBQD-CPNJWEJPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The core structure comprises a fused thiazole-pyrimidine ring system, with substituents including a 4-(methoxycarbonyl)benzylidene group at position 2, a 4-(methylthio)phenyl group at position 5, and a methyl ester at position 4. These functional groups confer unique electronic and steric properties, influencing reactivity, solubility, and intermolecular interactions such as hydrogen bonding and π-stacking .

Properties

CAS No.

612079-93-3

Molecular Formula

C25H22N2O5S2

Molecular Weight

494.6 g/mol

IUPAC Name

methyl (2E)-2-[(4-methoxycarbonylphenyl)methylidene]-7-methyl-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C25H22N2O5S2/c1-14-20(24(30)32-3)21(16-9-11-18(33-4)12-10-16)27-22(28)19(34-25(27)26-14)13-15-5-7-17(8-6-15)23(29)31-2/h5-13,21H,1-4H3/b19-13+

InChI Key

PUJIJOWBYWBBQD-CPNJWEJPSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)C(=O)OC)/SC2=N1)C4=CC=C(C=C4)SC)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)SC2=N1)C4=CC=C(C=C4)SC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-(methoxycarbonyl)benzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiazolo[3,2-a]pyrimidine core, followed by functionalization at various positions.

    Formation of the Thiazolo[3,2-a]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Esterification: The final step involves esterification to introduce the methoxycarbonyl group, often using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Molecular Formula and Weight

  • Molecular Formula : C25H22N2O5S2
  • Molecular Weight : 494.6 g/mol

Structural Features

The compound features multiple functional groups, including methoxycarbonyl and methylthio groups, which enhance its chemical reactivity. The thiazolo[3,2-a]pyrimidine scaffold is particularly significant in medicinal chemistry due to its involvement in various therapeutic applications.

Medicinal Chemistry

The thiazolo-pyrimidine derivatives are known for their potential as pharmaceutical agents. Methyl 2-(4-(methoxycarbonyl)benzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has been investigated for:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Antimicrobial Properties

This compound exhibits antimicrobial activity against a range of pathogens. Studies have indicated that it can inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent.

Computational methods have been employed to predict the biological activities of this compound against various targets:

  • Antifolate Activity : Its structural similarity to known antifolate drugs suggests potential use in treating diseases like cancer and autoimmune disorders.
Compound NameStructural FeaturesBiological Activity
This compoundThiazole and pyrimidine coreAnticancer, Antimicrobial
2-Methylthiazolo[3,2-a]pyrimidinoneThiazole and pyrimidine coreAnticancer
Benzothiazole derivativesSimilar heterocyclic structureAntimicrobial
4-MethylthiazoleContains thiazole ringAntifungal

Interaction Studies

Interaction studies using high-throughput screening techniques have been crucial in understanding how this compound interacts with biological macromolecules. These studies often leverage computational modeling to predict interactions with proteins involved in disease pathways.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound is structurally analogous to other thiazolo[3,2-a]pyrimidine derivatives, differing primarily in substituent patterns. Key comparisons include:

Compound Name Substituents at Key Positions Molecular Formula Reference
Target Compound 2: 4-(Methoxycarbonyl)benzylidene; 5: 4-(Methylthio)phenyl; 6: Methyl ester C₂₅H₂₁N₂O₅S₂ N/A
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 2: 2,4,6-Trimethoxybenzylidene; 5: Phenyl; 6: Ethyl ester C₂₆H₂₆N₂O₆S
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile 2: 4-Cyanobenzylidene; 5: 5-Methylfuran-2-yl; 6: Carbonitrile C₂₂H₁₇N₃O₃S
Methyl (2Z)-2-(2-fluoro-4-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[...] 2: 2-Fluoro-4-methoxybenzylidene; 5: 4-Methoxyphenyl; 6: Methyl ester C₂₄H₂₁FN₂O₅S

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-(methoxycarbonyl)benzylidene group in the target compound (electron-withdrawing) contrasts with the 2,4,6-trimethoxybenzylidene group in the ethyl derivative (electron-donating), affecting dipole moments and crystal packing .
Spectral and Crystallographic Data
  • IR Spectroscopy: The target compound’s ester carbonyl (C=O) and methylthio (C-S) groups are expected at ~1700 cm⁻¹ and ~700 cm⁻¹, respectively. In contrast, the cyano group in compound 11b absorbs sharply at ~2209 cm⁻¹. C-F stretching in the fluorinated derivative appears at ~1100–1200 cm⁻¹.
  • NMR Trends: The methylthio group (SCH₃) in the target compound resonates at δ ~2.5 ppm in ¹H NMR, distinct from methoxy (δ ~3.8 ppm) or cyano-substituted analogs .
  • Crystal Packing: The ethyl derivative crystallizes in a monoclinic system (space group P2₁/n) with C–H···O hydrogen bonds stabilizing the lattice. Fluorinated analogs adopt triclinic packing (P1), with intermolecular F···H interactions contributing to denser structures (Dx = 1.462 Mg m⁻³ vs. 1.417 Mg m⁻³ in non-fluorinated derivatives).
Pharmacological Implications

While explicit data on the target compound’s bioactivity is unavailable, structural analogs exhibit diverse activities:

  • Antimicrobial : Derivatives with electron-withdrawing groups (e.g., CN, COOMe) show enhanced activity against S. aureus due to improved membrane interaction .
  • Anti-inflammatory : Methoxy-substituted compounds inhibit COX-2 via π-stacking with aromatic residues in the active site .

Biological Activity

Methyl 2-(4-(methoxycarbonyl)benzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex thiazolo[3,2-a]pyrimidine derivative that has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antitumor, antimicrobial, and other pharmacological effects based on recent research findings.

Synthesis of the Compound

The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves cyclization reactions using various precursors. For instance, the compound can be synthesized through a multicomponent reaction involving aldehydes, thiourea, and ethyl benzoylacetate. The resulting thiazolo[3,2-a]pyrimidines exhibit a range of substituents that influence their biological properties.

Antitumor Activity

Recent studies have demonstrated significant antitumor activity of thiazolo[3,2-a]pyrimidine derivatives against various cancer cell lines. Notably:

  • Cytotoxicity Against Cancer Cell Lines : The compound exhibits potent cytotoxic effects against M-HeLa (cervical adenocarcinoma) cells and shows lower toxicity towards normal liver cells (Chang liver) . This selectivity is crucial for developing safer anticancer agents.
  • Comparison with Reference Drugs : The cytotoxicity of this compound was found to be approximately twice as effective as the reference drug Sorafenib against M-HeLa cells .

Antimicrobial Activity

Thiazolo[3,2-a]pyrimidines have also shown promising antimicrobial properties. A study indicated that derivatives of this class possess moderate antibacterial activity compared to established antibiotics .

Compound Target Pathogen Activity
Compound 1Staphylococcus aureusMIC = 4 μg/ml
Compound 2Escherichia coliModerate activity
Compound 3Pseudomonas aeruginosaLow activity

Other Pharmacological Activities

In addition to antitumor and antimicrobial properties, thiazolo[3,2-a]pyrimidines have been investigated for other biological activities:

  • Antidiabetic Effects : Some derivatives have shown potential in improving insulin sensitivity and reducing blood glucose levels .
  • Anti-inflammatory and Analgesic Effects : Thiazolo[3,2-a]pyrimidines have been reported to exhibit anti-inflammatory properties in various models, making them candidates for pain management therapies .

Structure-Activity Relationship (SAR)

The biological activity of thiazolo[3,2-a]pyrimidine derivatives is significantly influenced by their structural features. Modifications at specific positions on the thiazole or pyrimidine rings can enhance or diminish their biological efficacy. For instance:

  • Methoxy Substituents : The presence of methoxy groups at certain positions has been linked to increased interaction with biological targets due to enhanced lipophilicity and hydrogen bonding capabilities .

Case Studies

Several case studies illustrate the effectiveness of thiazolo[3,2-a]pyrimidine derivatives:

  • Study on Antitumor Efficacy : In vitro studies demonstrated that specific derivatives targeted cancer cell proliferation pathways effectively while sparing normal cells from cytotoxic effects .
  • Antimicrobial Testing : A series of synthesized compounds were evaluated against common bacterial strains and showed varying degrees of effectiveness, suggesting potential for further development as antimicrobial agents .

Q & A

Q. What are the foundational synthetic methodologies for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including:

  • Condensation reactions between thiazolo-pyrimidine precursors and substituted benzaldehydes under reflux in polar solvents (e.g., methanol, ethanol) .
  • Microwave-assisted synthesis to enhance reaction rates and yields, as demonstrated in structurally analogous compounds .
  • Purification via recrystallization (e.g., ethyl acetate/ethanol mixtures) or column chromatography for high-purity isolation . Key parameters : Solvent polarity (e.g., acetic acid/acetic anhydride mixtures), temperature (80–120°C), and catalysts (e.g., sodium acetate) significantly influence yield .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

Essential methods include:

  • NMR spectroscopy (¹H, ¹³C) to verify substituent positions and stereochemistry .
  • Mass spectrometry (MS) for molecular weight confirmation and fragmentation pattern analysis .
  • X-ray crystallography to resolve dihedral angles between fused rings (e.g., 80.94° between thiazolo-pyrimidine and benzene rings) and hydrogen-bonding networks .
  • IR spectroscopy to identify functional groups like carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~600 cm⁻¹) .

Q. What biological activities are associated with this compound, and how are they studied?

While direct data on this compound is limited, structurally similar thiazolo-pyrimidines exhibit:

  • Enzyme inhibition (e.g., casein kinase 2 inhibition via competitive binding at the ATP site) .
  • Anticancer activity through apoptosis induction, validated via cell viability assays (MTT) and flow cytometry .
  • Anti-inflammatory effects via COX-2 suppression, assessed using ELISA-based prostaglandin E2 quantification . Mechanistic studies : Surface plasmon resonance (SPR) and molecular docking (e.g., AutoDock Vina) are used to characterize target interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies often arise from:

  • Substituent effects : Minor structural changes (e.g., methoxy vs. methylthio groups) alter binding affinities. For example, a 4-methoxyphenyl substituent enhances COX-2 selectivity, while a 4-methylthio group increases kinase inhibition .
  • Assay variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) and use orthogonal methods (e.g., SPR + cellular assays) .
  • Statistical analysis : Apply multivariate regression to correlate substituent electronic properties (Hammett constants) with activity trends .

Q. What strategies optimize synthetic protocols for scalability while maintaining yield?

Advanced approaches include:

  • Flow chemistry : Continuous reactors reduce reaction times and improve reproducibility for multi-step syntheses .
  • Solvent engineering : Replace traditional solvents (DMF, toluene) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to align with green chemistry principles .
  • Catalyst screening : Test palladium/copper catalysts for cross-coupling steps to enhance regioselectivity .

Q. How do computational methods enhance understanding of structure-activity relationships (SAR)?

Key computational tools:

  • Molecular dynamics (MD) simulations : Predict conformational stability in aqueous vs. lipid environments (e.g., GROMACS) .
  • QSAR modeling : Use Gaussian-based DFT calculations to correlate substituent electronegativity with bioactivity .
  • Binding free energy calculations : MM-PBSA/GBSA methods quantify target-ligand interactions (e.g., ΔG values for kinase inhibition) .

Q. What crystallographic insights inform rational drug design?

X-ray data reveal:

  • Puckered thiazolo-pyrimidine cores (flattened boat conformation) that influence steric interactions with hydrophobic enzyme pockets .
  • Intermolecular hydrogen bonds (C–H···O) stabilizing crystal packing, which can guide salt/cocrystal formulation for improved solubility .
  • Dihedral angles between substituents (e.g., 80.94° in related compounds), critical for designing planar vs. nonplanar analogs .

Q. How can instability issues in aqueous solutions be addressed for in vivo studies?

Mitigation strategies include:

  • Prodrug design : Introduce hydrolyzable esters (e.g., benzyl to methyl carboxylate conversion) to enhance solubility .
  • Nanoformulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes to improve plasma stability .
  • pH optimization : Conduct stability assays across pH 1–10 to identify degradation hotspots (e.g., lactone ring hydrolysis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.